17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17944181
InChI: InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3
SMILES:
Molecular Formula: C29H50O2
Molecular Weight: 430.7 g/mol

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

CAS No.:

Cat. No.: VC17944181

Molecular Formula: C29H50O2

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol -

Specification

Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
IUPAC Name 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Standard InChI InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3
Standard InChI Key OOUCIUZOGLWLAN-UHFFFAOYSA-N
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the cyclopenta[a]phenanthrene family, a tetracyclic framework foundational to steroids and related biomolecules. Key structural features include:

  • Core structure: A fused tetracyclic system (rings A–D) with a cyclopentane ring (D) attached to the phenanthrene moiety .

  • Substituents:

    • Two hydroxyl groups at positions 3 and 6.

    • Methyl groups at positions 10 and 13 .

    • A 5-ethyl-6-methylheptan-2-yl side chain at position 17, contributing to hydrophobicity .

The stereochemistry is critical, with configurations at C3, C6, and C17 influencing molecular interactions. The InChIKey OOUCIUZOGLWLAN-UHFFFAOYSA-N confirms its unique stereochemical profile .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC29H50O2\text{C}_{29}\text{H}_{50}\text{O}_{2}
Molecular Weight430.7 g/mol
IUPAC Name17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Canonical SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C
PubChem CID13992090, 10550610

Synthesis and Computational Insights

Synthetic Pathways

While no explicit synthesis route for this compound is documented, its structure suggests derivatization from steroidal precursors. Potential steps include:

  • Core formation: Cyclization of squalene derivatives to form the tetracyclic backbone, analogous to cholesterol biosynthesis .

  • Functionalization: Hydroxylation at C3 and C6 via cytochrome P450-mediated oxidation .

  • Side-chain modification: Alkylation at C17 using Grignard reagents or cross-coupling reactions to install the 5-ethyl-6-methylheptan-2-yl group .

Molecular Docking and Predictive Pharmacology

Computational studies on structurally related compounds (e.g., beta-sitosterol, quercetin) highlight interactions with inflammatory mediators like TNF-α, IL-6, and JUN . Molecular docking simulations suggest that the hydroxyl groups at C3 and C6 may form hydrogen bonds with kinase domains or nuclear receptors, akin to glucocorticoid-receptor interactions .

Comparative Analysis with Bioactive Analogs

Phytosterols and Anti-Inflammatory Agents

The compound’s side chain and hydroxylation pattern resemble phytosterols such as beta-sitosterol, which modulate immune responses via IL-17 and TNF pathways . Key comparisons include:

Table 2: Structural and Functional Analogues

CompoundMolecular FormulaKey TargetsBiological Activity
Target CompoundC29H50O2\text{C}_{29}\text{H}_{50}\text{O}_{2}Putative: JUN, VCAM1Hypothesized anti-inflammatory
Beta-SitosterolC29H50O\text{C}_{29}\text{H}_{50}\text{O}IL-6, TNF-αAnti-inflammatory, lipid-lowering
QuercetinC15H10O7\text{C}_{15}\text{H}_{10}\text{O}_{7}JUN, CTNNB1Antioxidant, anti-arthritic

Beta-sitosterol reduces IL-6 secretion by 40–60% in synovial fibroblasts, while quercetin inhibits JUN phosphorylation by 70% in RA models . These data suggest that the target compound may share similar efficacy profiles.

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